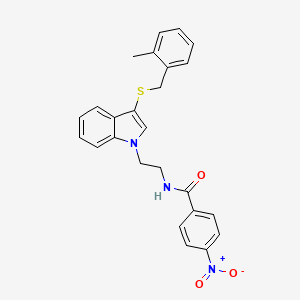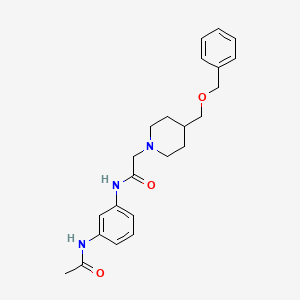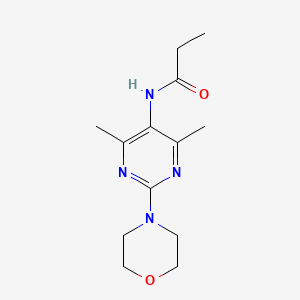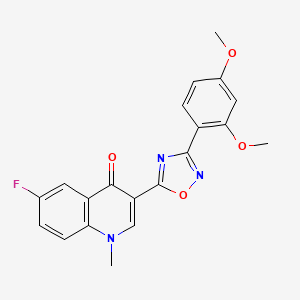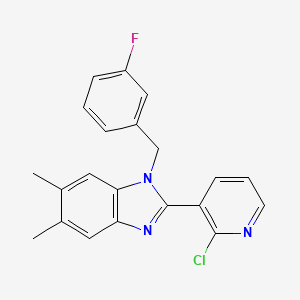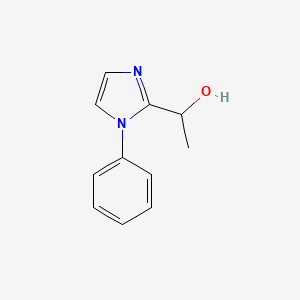
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has explored imidazole derivatives, including those structurally related to 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol, for their potential in corrosion inhibition of carbon steel in acidic mediums. These compounds demonstrate a significant increase in corrosion inhibition efficiency, with their effectiveness varying depending on the specific molecular structure. Quantum chemical calculations and Monte Carlo simulations have been used to correlate the molecular properties with inhibition efficiency, highlighting the importance of molecule polarity over the corrosion inhibition of carbon steel (Costa et al., 2021).
Metal-Organic Frameworks (MOFs)
Studies have focused on creating novel metal–organic frameworks (MOFs) using biphenyl tetracarboxylate and flexible bis(imidazole) ligands, including derivatives similar to 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol. These MOFs exhibit fascinating structural properties, such as self-penetrating networks and 2D sheets interlinked by hydrogen bonds, showcasing their potential in various applications, from gas storage to catalysis (Sun et al., 2010).
Catalytic Applications
Research has identified imidazole-based molecules as versatile catalysts in organic synthesis reactions, such as the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds. These reactions are facilitated by complexes supported by N-heterocyclic carbene ligands, leading to the formation of cyclic compounds with high yields and selectivity (Pouy et al., 2012).
Ionic Liquids
Studies on protic hydroxylic ionic liquids incorporating imidazole derivatives have unveiled their utility in various chemical processes. These ionic liquids, characterized by their basic centers and variable basicity, exhibit low glass transition temperatures and high conductivity, suggesting their potential use in electrochemical applications and as solvents (Shevchenko et al., 2017).
Organic Electronics
Imidazole-based compounds have also been investigated for their potential in organic electronics, particularly as emitters in organic light-emitting diodes (OLEDs). Research has focused on synthesizing multifunctional materials with aggregation-induced emission (AIE) and mechanochromism characteristics, showcasing their applications in high-performance OLEDs with good thermal stability and high quantum yields (Wang et al., 2018).
Eigenschaften
IUPAC Name |
1-(1-phenylimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)11-12-7-8-13(11)10-5-3-2-4-6-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQXRORWIQHUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

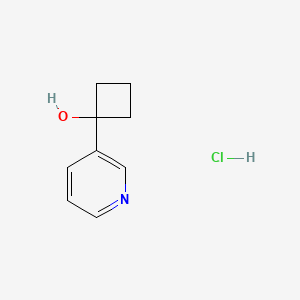
![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
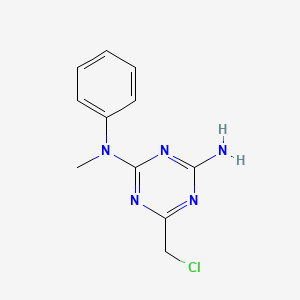
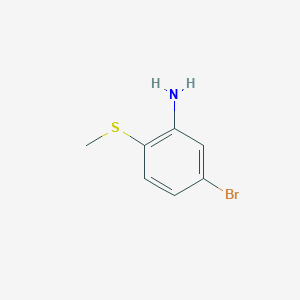
![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
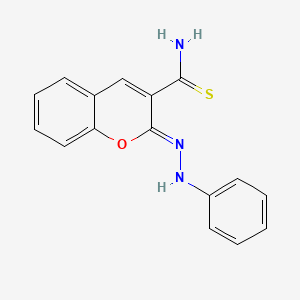
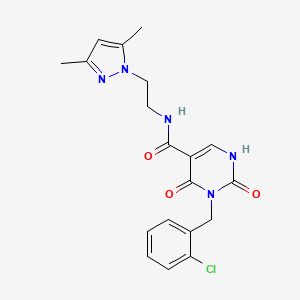
![5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine](/img/structure/B2932097.png)
![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)
